Methyl 5-chloro-2-hydroxynicotinate
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Overview
Description
Methyl 5-chloro-2-hydroxynicotinate is a chemical compound belonging to the class of halogenated heterocyclic compounds. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a nicotinate moiety. The molecular formula of this compound is C7H6ClNO3, and it has a molecular weight of 187.58 g/mol. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 5-chloro-2-hydroxynicotinate, similar to Methyl nicotinate , is likely to have peripheral vasodilation as its primary target . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
The mode of action of this compound is thought to involve the release of prostaglandin D2 . This compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life . This results in enhanced local blood flow at the site of application .
Biochemical Pathways
Prostaglandin D2 is a potent vasodilator and can cause relaxation of smooth muscle tissue . This would align with the observed effects of the compound in promoting peripheral vasodilation .
Pharmacokinetics
Given its structural similarity to methyl nicotinate, it is likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of this compound’s action is the relief of muscle and joint pain . This is achieved through the compound’s ability to enhance local blood flow at the site of application, which can help alleviate pain and inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C . This suggests that the compound may be sensitive to temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-hydroxynicotinate can be synthesized through several synthetic routes. One common method involves the chlorination of methyl nicotinate followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by treatment with a hydroxylating agent like sodium hydroxide or hydrogen peroxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed:
Oxidation: Methyl 5-chloro-2-oxonicotinate.
Reduction: Methyl 5-amino-2-hydroxynicotinate.
Substitution: Methyl 5-methoxy-2-hydroxynicotinate or Methyl 5-cyano-2-hydroxynicotinate.
Scientific Research Applications
Methyl 5-chloro-2-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Comparison with Similar Compounds
- Methyl 2-chloro-5-hydroxynicotinate
- Methyl 5-chloro-2-oxonicotinate
- Methyl 5-amino-2-hydroxynicotinate
Comparison: Methyl 5-chloro-2-hydroxynicotinate is unique due to the specific positioning of the chlorine and hydroxyl groups on the nicotinate moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Methyl 2-chloro-5-hydroxynicotinate has the chlorine and hydroxyl groups in different positions, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
methyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVORHGJRMOPPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203709 |
Source
|
Record name | Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-77-6 |
Source
|
Record name | Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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